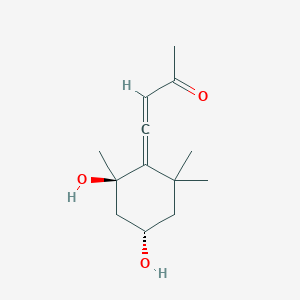

Grasshopper ketone

Description

This compound has been reported in Schisandra sphenanthera, Inula japonica, and other organisms with data available.

Structure

3D Structure

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one |

InChI |

InChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3/t6?,10-,13+/m0/s1 |

InChI Key |

QMXLZUOHZGYGDY-JBGXHEPSSA-N |

Isomeric SMILES |

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O |

Canonical SMILES |

CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C |

Synonyms |

grasshopper ketone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Grasshopper Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Grasshopper ketone, a unique allenic sesquiterpenoid first identified in the defensive secretions of the eastern lubber grasshopper, Romalea microptera. This document details the original experimental protocols for its extraction and purification, presents its key physicochemical and spectral data, and discusses the stereochemical assignment. Furthermore, a method for its racemic synthesis is provided, offering a comparative analytical standard. This guide is intended to serve as a foundational resource for researchers interested in the chemical ecology of insect defensive compounds and for professionals in drug development exploring novel natural product scaffolds.

Introduction

In 1968, a fascinating allenic sesquiterpenoid, later named this compound, was isolated from the defensive secretion of the eastern lubber grasshopper, Romalea microptera[1]. This compound represents a significant discovery in the field of chemical ecology, showcasing the intricate defensive mechanisms of insects. This compound, with its unique allenic functionality and cyclohexanone core, has since attracted interest for its potential biological activities and as a target for chemical synthesis. This guide provides a detailed technical account of its initial discovery and characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation. The key quantitative data for both the natural (-)-Grasshopper ketone and its synthetic racemate are summarized in Table 1.

| Property | Natural (-)-Grasshopper Ketone | Racemic (±)-Grasshopper Ketone |

| Molecular Formula | C₁₃H₂₀O₃ | C₁₃H₂₀O₃ |

| Molecular Weight | 224.141 g/mol (Calculated for C₁₃H₂₀O₃) | 224.142 g/mol (High-Resolution MS)[1] |

| Melting Point | 128 °C[1] | Not Reported |

| Optical Rotation | Levorotatory (exact value not published) | Optically inactive |

| UV λmax (EtOH) | 233 nm[1] | 233 nm[1] |

| IR νmax (CHCl₃) | 3600 (O-H), 3420 (O-H), 1945 (C=C=C), 1678 (C=O) cm⁻¹[1] | 3600, 3420, 1945, 1678 cm⁻¹[1] |

| ¹H NMR (CDCl₃) | δ 8.85 (3H), 8.64 (3H), 8.58 (3H), 8.34 (4H, m), 7.33 (3H), 5.71 (1H, m), 4.17 (1H)[1] | δ 8.85 (3H), 8.64 (3H), 8.58 (3H), 8.34 (4H, m), 7.33 (3H), 5.71 (1H, m), 4.17 (1H)[1] |

| ¹H NMR (CD₃COCD₃) | Not Reported | δ 8.87 (3H), 8.62 (6H), 8.20 (4H, m), 7.87 (3H), 6.46 (1H, m), 4.33 (1H)[1] |

| High-Resolution MS | Not Reported | m/e 224.142 (Found), 224.141 (Calculated for C₁₃H₂₀O₃)[1] |

Experimental Protocols

Isolation of Natural (-)-Grasshopper Ketone

The following protocol is based on the original work by Meinwald et al. (1968) on the defensive secretion of Romalea microptera.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Methodology:

-

Collection of Secretion: The defensive secretion from the grasshopper Romalea microptera is collected.

-

Extraction: The collected secretion is extracted with ether.

-

Chromatography: The ether extract is subjected to chromatography on Florisil. Elution with ether yields the crude this compound.

-

Crystallization: The crude product is crystallized from an ether-pentane mixture to afford pure, crystalline (-)-Grasshopper ketone.

Synthesis of Racemic (±)-Grasshopper Ketone

The following protocol for the synthesis of the racemic form of this compound is based on the work of Russell and Weedon (1969).

Synthetic Pathway to Racemic this compound

Caption: Synthesis of Racemic this compound.

Methodology:

-

Grignard Reaction: A Grignard reaction is performed between but-3-yn-2-ol and 2,6,6-trimethylcyclohex-2-ene-1,4-dione to yield the corresponding diol.

-

Reduction: The resulting diol is reduced with lithium aluminum hydride (LiAlH₄) to produce an allenic triol.

-

Selective Oxidation: The allenic triol is selectively oxidized in acetone with manganese dioxide to yield racemic (±)-Grasshopper ketone.

Structural Elucidation and Stereochemistry

The structure of this compound was initially proposed based on the comprehensive analysis of its spectral data. The presence of a diol was indicated by the hydroxyl stretches in the IR spectrum. The allenic group was identified by a characteristic IR absorption at 1945 cm⁻¹, and the conjugated ketone by an absorption at 1678 cm⁻¹. The ¹H NMR spectrum provided further evidence for the proposed carbon skeleton. The final structure was confirmed by the synthesis of the racemic compound, which exhibited identical spectral properties to the natural product[1].

The absolute configuration of natural (-)-Grasshopper ketone has been established as (2R,3R,4S)[2]. This determination was likely achieved through chiroptical methods such as Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy, which are powerful techniques for assigning the absolute stereochemistry of chiral molecules.

Logical Relationship for Stereochemical Assignment

Caption: Stereochemical Assignment Logic.

Conclusion

The discovery and isolation of this compound from Romalea microptera marked a significant contribution to the field of natural products chemistry. The elucidation of its unique allenic structure and the subsequent development of a synthetic route have provided a solid foundation for further research. This technical guide consolidates the key findings and experimental methodologies from the original research, offering a valuable resource for scientists and researchers. Future investigations may focus on the biosynthesis of this compound, its ecological role, and the exploration of its potential pharmacological applications.

References

The Grasshopper Ketone Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a C13-apocarotenoid, is a significant secondary metabolite in plants, contributing to their chemical defense mechanisms and serving as a precursor to other biologically active compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key intermediates. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of plant pathways and the discovery of novel bioactive compounds.

Introduction

Apocarotenoids are a diverse class of signaling molecules and volatile compounds in plants, derived from the oxidative cleavage of carotenoids.[1] These molecules play crucial roles in plant development, stress responses, and interactions with the environment. This compound is a C13-apocarotenoid known for its presence in various plant species and its role as an anti-inflammatory agent and phytotoxin.[2] Its biosynthesis is intrinsically linked to the carotenoid pathway, originating from the cleavage of the xanthophyll neoxanthin.[3][4] Understanding the intricacies of this pathway is paramount for harnessing its potential in agriculture and medicine.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of its carotenoid precursor, neoxanthin, through the methylerythritol 4-phosphate (MEP) pathway and the subsequent carotenoid biosynthesis pathway. The final and key step is the enzymatic cleavage of neoxanthin.

Precursor Synthesis: From Isoprenoids to Neoxanthin

The journey to this compound begins with the synthesis of C40 carotenoids. The foundational steps occur within the plastids, primarily through the MEP pathway, which provides the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP).[5]

The dedicated carotenoid biosynthesis pathway commences with the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to yield phytoene.[5] A series of desaturation and isomerization reactions convert phytoene to lycopene.[6] Cyclization of lycopene by lycopene cyclases leads to the formation of α-carotene and β-carotene.[7]

The β-carotene branch is of particular importance for neoxanthin synthesis. β-carotene is hydroxylated to zeaxanthin, which is then epoxidized to violaxanthin by zeaxanthin epoxidase (ZEP).[6][7] Finally, neoxanthin synthase (NXS) catalyzes the conversion of violaxanthin to neoxanthin.[7] Evidence suggests that 9'-cis-neoxanthin is a major precursor for abscisic acid (ABA) and likely for other apocarotenoids as well.[8]

The Cleavage Reaction: Neoxanthin to this compound

The pivotal step in this compound formation is the oxidative cleavage of neoxanthin. This reaction is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1]

Key Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)

CCD1 is a cytosolic enzyme known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[1][9] In vitro studies have demonstrated that CCD1 from Arabidopsis thaliana (AtCCD1) can cleave neoxanthin to produce this compound.[7] This cleavage reaction yields a C14 dialdehyde and the C13 this compound.[7]

Regulation of the Pathway

The biosynthesis of this compound is regulated at multiple levels, from the expression of carotenoid biosynthetic genes to the activity of the final cleavage enzyme, CCD1.

-

Transcriptional Regulation: The genes encoding the enzymes of the carotenoid biosynthesis pathway, such as PSY, are subject to transcriptional regulation in response to developmental cues and environmental stresses.[9] Similarly, the expression of CCD1 genes is spatially and temporally regulated in different plant tissues. For instance, CCD1 is often highly expressed in flowers and fruits, contributing to the production of volatile apocarotenoids that act as attractants for pollinators and seed dispersers.[1][3]

-

Substrate Availability: The concentration of the precursor, neoxanthin, directly influences the rate of this compound synthesis. The levels of neoxanthin can fluctuate in response to light intensity and abiotic stress, as it is a key component of the xanthophyll cycle involved in photoprotection.[10][11]

-

Enzyme Activity: The catalytic activity of CCD1 is dependent on the presence of a non-heme iron cofactor.[12] The cellular redox state and the availability of molecular oxygen can therefore impact the efficiency of the cleavage reaction.

Quantitative Data

While the qualitative aspects of the this compound biosynthesis pathway are well-established, specific quantitative data on enzyme kinetics and metabolite concentrations are limited in the currently available literature. The following tables summarize the available qualitative information and highlight areas for future quantitative research.

| Enzyme | Substrate | Product | Cellular Localization | Key References |

| Phytoene Synthase (PSY) | Geranylgeranyl pyrophosphate | Phytoene | Plastid | [5] |

| Zeaxanthin Epoxidase (ZEP) | Zeaxanthin | Violaxanthin | Plastid | [6][7] |

| Neoxanthin Synthase (NXS) | Violaxanthin | Neoxanthin | Plastid | [7] |

| Carotenoid Cleavage Dioxygenase 1 (CCD1) | Neoxanthin | This compound | Cytosol | [7][9] |

| Table 1: Key Enzymes and Reactions in the this compound Biosynthesis Pathway. |

| Parameter | Data Availability | Remarks |

| Enzyme Kinetics (Km, kcat for CCD1 with neoxanthin) | Not explicitly available in reviewed literature. | This is a significant knowledge gap. Determining these parameters is crucial for metabolic modeling and engineering efforts. |

| This compound Concentration in Plant Tissues | Qualitative reports of presence in various species. | Quantitative data across different plant organs and developmental stages is needed to understand the physiological roles of this compound. |

| Gene Expression Levels (CCD1) | Reported for various species and tissues. | Expression is generally high in floral and fruit tissues and can be induced by stress. |

| Table 2: Status of Quantitative Data for the this compound Biosynthesis Pathway. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

In Vitro Assay for CCD1 Activity with Neoxanthin

This protocol is adapted from established methods for in vitro characterization of CCD enzymes.[6]

Materials:

-

Recombinant CCD1 enzyme (expressed in E. coli and purified)

-

Neoxanthin standard

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM FeSO4, 2 mM ascorbate, and 0.1% (w/v) Triton X-100)

-

Organic solvent for extraction (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)

-

GC-MS or LC-MS system for product analysis

Procedure:

-

Enzyme Preparation: Express and purify recombinant CCD1 protein from a suitable expression system like E. coli.

-

Substrate Preparation: Prepare a stock solution of neoxanthin in a suitable organic solvent (e.g., ethanol).

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer.

-

Add the purified CCD1 enzyme to the reaction mixture.

-

Initiate the reaction by adding the neoxanthin substrate. The final concentration of the organic solvent from the substrate stock should be kept low (e.g., <1%) to avoid enzyme denaturation.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the apocarotenoid products.

-

Repeat the extraction step to ensure complete recovery.

-

Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a small volume of a suitable solvent for analysis.

-

Analyze the sample by GC-MS or LC-MS to identify and quantify the this compound produced. Use an authentic this compound standard for confirmation of retention time and mass spectrum.

-

Extraction and Quantification of this compound from Plant Tissues

This protocol is based on established methods for the analysis of volatile and non-volatile apocarotenoids from plant material.[8]

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle or a tissue homogenizer

-

Extraction solvent (e.g., methanol with 0.1% butylated hydroxytoluene (BHT))

-

Internal standard (e.g., a deuterated apocarotenoid)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

Add the extraction solvent containing the internal standard.

-

Homogenize the sample thoroughly.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant. Repeat the extraction of the pellet to ensure complete recovery.

-

-

Sample Cleanup (Optional but Recommended):

-

Pass the combined supernatant through a conditioned SPE cartridge to remove interfering compounds.

-

Wash the cartridge with a non-eluting solvent.

-

Elute the apocarotenoids with a suitable organic solvent.

-

-

Analysis:

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

-

Perform UHPLC-MS/MS analysis using a method optimized for the separation and detection of apocarotenoids.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the this compound Biosynthesis Pathway.

Caption: Workflow for this compound Quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound from neoxanthin via the action of CCD1 represents a key branch of the complex apocarotenoid metabolic network in plants. While the core pathway has been elucidated, significant opportunities for further research exist, particularly in the quantitative characterization of the enzymatic steps and the in planta concentrations of this compound. A deeper understanding of the regulatory networks governing this pathway will be instrumental for the metabolic engineering of plants to produce valuable apocarotenoids for applications in agriculture, food technology, and pharmaceuticals. Future work should focus on obtaining detailed kinetic data for CCD1 with neoxanthin as a substrate and on quantifying this compound levels in a wider range of plant species and under various environmental conditions. Such data will be invaluable for building predictive models of apocarotenoid biosynthesis and for designing strategies to enhance the production of these important bioactive molecules.

References

- 1. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Role of the Neoxanthin Synthase Gene BoaNXS in Carotenoid Biosynthesis in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carotenoids and their cleavage products: biosynthesis and functions. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Distribution of Grasshopper Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids.[1] Chemically, it is an allenic ketone, specifically (3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-9-apo-beta-caroten-9-one.[2] This compound and its derivatives are of interest due to their roles as signaling molecules, aroma constituents, and potential as phytotoxins or anti-inflammatory agents.[2] This guide provides a comprehensive overview of the known natural sources, distribution, and biosynthesis of this compound, along with generalized experimental protocols for its isolation.

Natural Sources and Distribution

This compound has been identified in a diverse range of organisms, from insects to various plant species. It often occurs in its free form or as a glycosidically bound precursor.[1][3]

Animal Sources

The compound derives its common name from its initial isolation from the defensive secretion of the Eastern lubber grasshopper, Romalea microptera.[2] In this insect, it is believed to function as a deterrent or a component of its chemical defense mechanism. The secretion of grasshoppers from the Chorthippus sp. has also been studied for its composition, revealing a complex mixture of compounds including amino acids, organic acids, and alcohols, though this compound was not specifically identified in this study.[4]

Plant Sources

This compound and its glycosides are distributed across various plant families. The presence in plants suggests a role as a plant metabolite, potentially involved in defense or as a byproduct of carotenoid metabolism.[2] A glycosidically bound form, this compound 3-O-primveroside, was notably isolated from the whole herbs of Sinocrassula indica (Crassulaceae).[3] Other documented plant sources include Schisandra sphenanthera and Inula japonica.[2]

Other Natural Occurrences

Beyond terrestrial plants and insects, this compound has been reported as a metabolite in marine organisms and algae, indicating a broad distribution across different ecosystems.[2] Its role in these organisms is less understood but may be related to signaling or defense.

Quantitative Data on Distribution

Quantitative data on the concentration of this compound in its natural sources is not widely available in the literature. Most studies focus on the identification and structural elucidation of the compound rather than its quantification. The table below summarizes the known sources.

| Organism | Family/Class | Compound Form | Concentration Data | Reference(s) |

| Romalea microptera | Romaleidae (Insecta) | Free form | Not specified in literature | [2] |

| Sinocrassula indica | Crassulaceae (Plantae) | 3-O-primveroside | Not specified in literature | [3] |

| Schisandra sphenanthera | Schisandraceae (Plantae) | Not specified | Not specified in literature | [2] |

| Inula japonica | Asteraceae (Plantae) | Not specified | Not specified in literature | [2] |

| Algae | Algae | Metabolite | Not specified in literature | [2] |

| Marine Organisms | Various | Metabolite | Not specified in literature | [2] |

Biosynthesis of this compound

This compound is a C13-norisoprenoid, a class of compounds biosynthesized from the enzymatic or photochemical degradation of C40 carotenoids.[1][5][6] The specific precursors for many C13-norisoprenoids are xanthophylls such as neoxanthin and violaxanthin.[7] The biosynthesis of the related and well-studied rose ketone, β-damascenone, proceeds through an allenic triol intermediate which is structurally similar to this compound, suggesting a parallel pathway.[5]

The proposed pathway begins with the oxidative cleavage of a carotenoid precursor like neoxanthin by a carotenoid cleavage dioxygenase (CCD) enzyme. This cleavage yields a C13 intermediate which then undergoes a series of enzymatic reactions including reduction and rearrangement to form the final allenic diol structure of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound are specific to the source matrix. However, a generalized workflow can be constructed based on standard natural product chemistry techniques, such as those used for the isolation of its glycoside from Sinocrassula indica.[3]

General Isolation Workflow

The process typically involves extraction from the biological material, followed by solvent partitioning to separate compounds by polarity, and subsequent chromatographic steps to purify the target compound.

Methodological Details

-

Extraction : The source material (e.g., dried and powdered whole herbs of S. indica) is typically extracted with a polar solvent like methanol at room temperature.[3] This process is often repeated to ensure exhaustive extraction.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The fraction containing the target compound (in the case of the glycoside, the n-butanol fraction) is collected.[3]

-

Chromatographic Purification : The target-rich fraction is subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica (ODS). Elution is performed with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC) : Fractions from column chromatography are further purified using preparative HPLC to yield the pure compound.[8]

-

Structural Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[3][8]

-

Hydrolysis (for Glycosides) : If the isolated compound is a glycoside, enzymatic or acidic hydrolysis can be performed to release the aglycone (this compound) and identify the sugar moieties.[8]

Biological Role and Significance

This compound has been described as having multiple biological roles, depending on the organism in which it is found. It is classified as a phytotoxin, an anti-inflammatory agent, and a metabolite in plants, algae, marine organisms, and animals.[2] Its presence in the defensive secretions of Romalea microptera underscores its potential role in inter-species interactions.[2] As a C13-norisoprenoid, it belongs to a family of compounds known for their potent aroma and flavor characteristics, such as β-damascenone in roses and wine, suggesting potential applications in the fragrance and food industries.[1][5][9]

References

- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H20O3 | CID 13922639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 3-O-primveroside from Sinocrassula indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the effect of grasshopper abdominal secretion on wound healing with the use of murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Damascenone - Wikipedia [en.wikipedia.org]

- 6. enartis.com [enartis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Aroma from Carotenoids - Rose [leffingwell.com]

Grasshopper Ketone: An Insect-Derived Apocarotenoid with Potent Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Grasshopper ketone, a C13-apocarotenoid, is a fascinating secondary metabolite found in both the animal and plant kingdoms. Initially identified as an ant repellent in the grasshopper Romalea microptera, this allene-containing ketone has since been isolated from various plant and algal sources, revealing a range of biological activities. Of particular interest to the scientific and pharmaceutical communities is its potent anti-inflammatory action, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, chemical properties, and biological functions, with a special emphasis on its anti-inflammatory effects. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

This compound, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] Its unique chemical structure, characterized by a substituted cyclohexane ring and an allene functional group, is derived from the oxidative degradation of carotenoids, particularly neoxanthin.[2] While first discovered in an insect, its presence has also been documented in various plant species, including Schisandra sphenanthera and Inula japonica, as well as the brown alga Sargassum fulvellum.[1][3]

The biological role of this compound is multifaceted. In insects, it serves as a defensive allomone, repelling ants.[2] In the broader context of its biological activities, it has been identified as a phytotoxin, an anti-inflammatory agent, and a potential antioxidant.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a comprehensive resource to understand and explore its therapeutic potential.

Chemical and Physical Properties

This compound is a C13-apocarotenoid, a class of compounds formed by the cleavage of a larger carotenoid precursor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| IUPAC Name | 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one | [1] |

| Class | Allenic Ketone, Apocarotenoid | [1][2] |

| Appearance | Crystalline solid | [2] |

Biosynthesis

This compound is not synthesized de novo by grasshoppers but is rather a product of the metabolic processing of ingested plant material. The primary precursor is believed to be neoxanthin, a xanthophyll common in green leaves.[2] The biosynthesis is thought to proceed via an oxidative degradation of neoxanthin, although the specific enzymatic machinery in grasshoppers has not been fully elucidated.

The proposed biosynthetic pathway from neoxanthin to this compound is depicted below.

Figure 1. Proposed biosynthetic pathway of this compound from neoxanthin.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its anti-inflammatory effect. Studies have shown that it can significantly reduce the inflammatory response in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In a dose-dependent manner, it reduces the secretion of nitric oxide (NO), as well as the cytokines interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]

The underlying mechanism for this anti-inflammatory action involves the suppression of two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1] this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, specifically ERK, JNK, and p38.[1] Simultaneously, it prevents the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]

The signaling pathways modulated by this compound are illustrated in the following diagrams.

Figure 2. MAPK signaling pathway inhibition by this compound.

Figure 3. NF-κB signaling pathway inhibition by this compound.

Quantitative Data on Anti-inflammatory Activity

| Biological Effect | Cell Line | Treatment | Concentration Range | Result | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent reduction | [1] |

| IL-6 Production Inhibition | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Significant reduction | [1] |

| TNF-α Production Inhibition | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Significant reduction | [1] |

| IL-1β Production Inhibition | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Significant reduction | [1] |

| iNOS Protein Expression | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent inhibition | [1] |

| ERK Phosphorylation | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Inhibition | [1] |

| JNK Phosphorylation | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Inhibition | [1] |

| p38 Phosphorylation | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Inhibition | [1] |

| p65 Phosphorylation | RAW 264.7 | LPS | 0.1 - 100 µg/mL | Inhibition | [1] |

Other Biological Activities

While the anti-inflammatory properties of this compound are the most extensively studied, preliminary evidence suggests other potential activities:

-

Antioxidant Activity: As an apocarotenoid, this compound may possess antioxidant properties, though quantitative data on the isolated compound is limited.

-

Antifeedant Activity: Its role as an ant repellent in grasshoppers suggests potential as a broader antifeedant, but further research is needed to quantify this effect against a range of insect pests.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound, synthesized from published literature.

Extraction and Isolation of this compound from Sargassum fulvellum

This protocol is adapted from the methods described for the isolation of this compound from the brown alga Sargassum fulvellum.[1]

Workflow Diagram:

References

The Genesis of a Defensive Aroma: A Technical Guide to the Biosynthetic Precursors of Grasshopper Ketone

For Immediate Release

[City, State] – This technical guide delves into the biosynthetic origins of Grasshopper ketone, a C13-apocarotenoid notable for its role as a defensive agent in the grasshopper Romalea microptera and as a constituent of various plants. This document provides a comprehensive overview of the potential biosynthetic precursors, the enzymatic pathways involved, and detailed experimental protocols relevant to its study. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development.

Executive Summary

This compound is a fascinating natural product derived from the oxidative cleavage of carotenoids. Its biosynthesis is intrinsically linked to the well-established carotenoid pathway, with the xanthophyll neoxanthin being its most direct precursor. The enzymatic cleavage is carried out by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). While the precise CCD responsible for the formation of this compound from neoxanthin has not been definitively identified in the current literature, evidence points towards members of the CCD family that are known to cleave carotenoids at the 9,10 and 9',10' positions. This guide will explore the biosynthetic cascade from primary metabolites to neoxanthin and the subsequent cleavage reaction, providing a robust framework for future research and biotechnological applications.

The Carotenoid Biosynthetic Pathway: Paving the Way for this compound

The journey to this compound begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol 4-phosphate (MEP) pathway in plants and some microorganisms.

The key stages leading to the direct precursor of this compound are:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): A series of prenyltransferase enzymes catalyze the sequential condensation of IPP and DMAPP to form the C20 compound, geranylgeranyl pyrophosphate (GGPP). This is the entry point into the carotenoid pathway.

-

Synthesis of Phytoene: Two molecules of GGPP are condensed head-to-head by the enzyme phytoene synthase (PSY) to produce the first C40 carotenoid, 15-cis-phytoene.

-

Desaturation and Isomerization to Lycopene: A series of desaturases, including phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) , introduce conjugated double bonds, and isomerases convert the molecule into the red-colored all-trans-lycopene.

-

Cyclization and Hydroxylation to Xanthophylls: Lycopene undergoes cyclization at one or both ends by lycopene cyclases (LCY-β and LCY-ε) to form α- and β-carotene. Subsequent hydroxylation by carotene hydroxylases yields various xanthophylls.

-

Formation of Violaxanthin and Neoxanthin: The pathway proceeds through the epoxidation of zeaxanthin by zeaxanthin epoxidase (ZEP) to form violaxanthin. Finally, neoxanthin synthase (NSY) isomerizes violaxanthin to produce 9'-cis-neoxanthin, the direct precursor to this compound.

The Crucial Cleavage: From Neoxanthin to this compound

The final and defining step in the biosynthesis of this compound is the oxidative cleavage of 9'-cis-neoxanthin. This reaction is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD).

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a large family of non-heme iron(II)-dependent enzymes that catalyze the cleavage of double bonds in the polyene chain of carotenoids, leading to the formation of a diverse array of apocarotenoids. These products have various biological functions, including roles as hormones (e.g., abscisic acid), signaling molecules, and aroma compounds.

While the specific CCD that produces this compound has not been unequivocally identified, members of the CCD1 and CCD4 families are strong candidates. These enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, which would yield a C13 ketone (like this compound) and a C27 dialdehyde from a C40 precursor like neoxanthin. In contrast, the well-characterized 9-cis-epoxycarotenoid dioxygenases (NCEDs) cleave 9'-cis-neoxanthin at the 11,12 position to produce xanthoxin, the precursor to the plant hormone abscisic acid.

Quantitative Data on Carotenoid Cleavage Dioxygenase Activity

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| ZmCCD1 | β-carotene | 15.2 ± 2.1 | 0.04 ± 0.002 | 2.6 x 103 | Zea mays | (Vogel et al., 2008) |

| ZmCCD1 | Zeaxanthin | 12.5 ± 1.8 | 0.05 ± 0.003 | 4.0 x 103 | Zea mays | (Vogel et al., 2008) |

| AtCCD7 | 9-cis-β-carotene | 2.5 ± 0.5 | 0.12 ± 0.01 | 4.8 x 104 | Arabidopsis thaliana | (Bruno et al., 2016) |

| VP14 (NCED) | 9-cis-violaxanthin | 47 ± 5 | 0.11 ± 0.01 | 2.3 x 103 | Zea mays | (Schwartz et al., 1997) |

Note: The data presented are for analogous reactions and not the direct synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for In Vitro Assay of Carotenoid Cleavage Dioxygenase Activity

This protocol describes a general method for testing the activity of a CCD enzyme with a carotenoid substrate, which can be adapted for studying the cleavage of neoxanthin.

1. Materials:

-

Purified recombinant CCD enzyme

-

Neoxanthin substrate (dissolved in a minimal amount of acetone or ethanol)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM ascorbate, 10 µM FeSO4, 0.05% (v/v) Triton X-100

-

Catalase (to remove hydrogen peroxide)

-

Reaction tubes (amber or covered in foil to protect from light)

-

Ethyl acetate or other suitable organic solvent for extraction

-

HPLC or GC-MS for product analysis

2. Procedure:

-

Prepare the neoxanthin substrate solution by dissolving it in a small volume of acetone and then diluting it into the assay buffer containing Triton X-100 to form micelles. The final concentration of the organic solvent should be kept below 1%.

-

In a light-protected microcentrifuge tube, combine the assay buffer, catalase, and the neoxanthin substrate solution.

-

Initiate the reaction by adding the purified CCD enzyme. For a negative control, use a reaction mixture with heat-inactivated enzyme or without the enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 1-2 hours) with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the products.

-

Centrifuge to separate the phases and carefully collect the upper organic phase.

-

Repeat the extraction of the aqueous phase to ensure complete recovery of the apocarotenoid products.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for analysis by HPLC or GC-MS to identify and quantify this compound.

Protocol for Heterologous Expression and Purification of a Plant CCD in E. coli

This protocol outlines the steps for producing a plant CCD enzyme in a bacterial expression system.

1. Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the CCD gene insert (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

2. Procedure:

-

Transform the expression vector containing the CCD gene into competent E. coli cells.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37 °C.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37 °C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CCD protein with elution buffer.

-

Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Caption: Experimental workflow for the analysis of this compound biosynthesis.

Conclusion and Future Directions

This guide has provided a detailed overview of the potential biosynthetic precursors and pathways leading to the formation of this compound. The central role of carotenoids, particularly neoxanthin, as the direct precursor is well-established, as is the involvement of Carotenoid Cleavage Dioxygenases in the final cleavage step.

Future research should focus on the definitive identification and characterization of the specific CCD enzyme responsible for the conversion of neoxanthin to this compound. This will involve screening candidate CCDs, particularly from the CCD1 and CCD4 families, for their activity with neoxanthin. Furthermore, the elucidation of the precise reaction mechanism and the determination of the kinetic parameters of this enzyme will be crucial for a complete understanding of this biosynthetic pathway. Such knowledge will not only advance our fundamental understanding of plant and insect biochemistry but also open up possibilities for the biotechnological production of this and other valuable apocarotenoids for various applications, including in the pharmaceutical and fragrance industries.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Grasshopper Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a fascinating allenic natural product first isolated from the grasshopper Romalea microptera, possesses a unique stereochemical architecture that has been a subject of interest since its discovery. This guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, presenting key spectroscopic and chiroptical data, detailing relevant experimental methodologies, and exploring its biological significance. The established absolute configuration of the naturally occurring levorotatory enantiomer is 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one . This document consolidates the available data to serve as a technical resource for researchers in natural product chemistry, stereochemistry, and pharmacology.

Introduction

This compound is a C13-terpenoid notable for its unusual allenic functional group, a structural feature that imparts axial chirality. First reported by Meinwald et al. in 1968, this metabolite is a key defensive secretion of the grasshopper Romalea microptera.[1] Beyond its role in chemical defense, this compound has been identified in various plant and algal species and has demonstrated significant biological activities, including phytotoxic and anti-inflammatory effects.

The molecule contains two stereogenic centers on its cyclohexanone ring and an axis of chirality due to the allene group. The complete stereochemical elucidation is therefore crucial for understanding its biological function and for guiding synthetic efforts.

Absolute Configuration

The absolute configuration of the naturally occurring (-)-Grasshopper ketone has been established as 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one .[2] This structure is defined by the R-configuration at the C-2 tertiary alcohol and the S-configuration at the C-4 secondary alcohol of the cyclohexane ring. The stereochemistry of the allenic bond is also defined by this nomenclature, though the specific axial chirality descriptor (aR or aS) is not explicitly stated in the IUPAC name.

While the absolute configuration is widely accepted and cited, the primary reference for its definitive determination by X-ray crystallography could not be located in the conducted literature search. The initial structural elucidation was based on spectroscopic methods and chemical degradation.

Quantitative Spectroscopic and Chiroptical Data

NMR Spectroscopic Data for Natural this compound

The following ¹H and ¹³C NMR data were reported for this compound obtained via enzymatic hydrolysis of its 3-O-primveroside isolated from Sinocrassula indica.

Table 1: ¹H and ¹³C NMR Data for Natural this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 208.2 | - |

| 2 | 99.8 | 5.82 (q, 2.8) |

| 3 | 197.8 | - |

| 4 | 100.5 | 5.30 (q, 2.8) |

| 1' | 111.4 | - |

| 2' | 71.0 | - |

| 3' | 46.8 | 1.80 (d, 13.5), 1.65 (dd, 13.5, 12.5) |

| 4' | 68.0 | 4.30 (m) |

| 5' | 47.9 | 1.85 (dd, 12.5, 5.0), 1.70 (dd, 12.5, 12.5) |

| 6' | 35.8 | - |

| Me-2' | 29.9 | 1.25 (s) |

| Me-6' (ax) | 31.0 | 1.05 (s) |

| Me-6' (eq) | 28.2 | 1.02 (s) |

| Me-1 | 29.8 | 2.25 (s) |

Spectroscopic Data for Racemic this compound

The synthesis of racemic this compound by Russell and Weedon in 1969 provided key data that supported the proposed structure of the natural product.[1]

Table 2: Spectroscopic Data for Synthetic Racemic this compound [1]

| Technique | Data |

|---|---|

| UV (EtOH) | λmax 233 nm |

| IR (CHCl₃) | 3600 (O-H), 1945 (C=C=C), 1678 (C=O) cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 1.15 (3H), 1.22 (3H), 1.32 (3H), 2.18 (3H), 4.30 (1H, m), 5.85 (1H) |

| Mass Spec (m/e) | 224.142 (M⁺; C₁₃H₂₀O₃ requires 224.141) |

Experimental Protocols

Isolation of Natural this compound

The original isolation of this compound was from the defensive secretion of the grasshopper Romalea microptera. While the full text of the 1968 publication by Meinwald et al. detailing the original protocol was not accessible for this review, subsequent isolations from plant sources have been described. A general workflow for the isolation from plant material involves:

Caption: General workflow for the isolation of this compound.

Synthesis of Racemic this compound

The first total synthesis of racemic this compound was reported by Russell and Weedon in 1969.[1] The key steps involved the construction of an allenic triol followed by selective oxidation. A simplified representation of this synthesis is provided below.

Caption: Key stages in the 1969 synthesis of racemic this compound.

Biological Activity: Anti-inflammatory Signaling Pathway

This compound has been shown to exhibit significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Its mechanism of action involves the inhibition of key pro-inflammatory signaling cascades.

This compound dose-dependently suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, and prevents the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.

The diagram below illustrates the points of intervention of this compound in this inflammatory pathway.

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique allenic structure and its stereochemical complexity. The absolute configuration, 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one , is well-established in chemical literature. The available NMR and other spectroscopic data provide a solid foundation for its characterization. Furthermore, its demonstrated anti-inflammatory activity through the inhibition of the MAPK and NF-κB pathways highlights its potential as a lead compound for drug development.

References

Spectroscopic Profile of Grasshopper Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] Isolated from various sources including the grasshopper Romalea microptera, this compound has garnered interest due to its potential biological activities.[1] This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, essential for its identification, characterization, and further research in drug development and natural product chemistry.

Chemical Structure and Properties

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H-NMR (Proton NMR) Data

The ¹H-NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.90 | s | 1H | H-8 |

| 4.98 | m | 1H | H-3 |

| 2.22 | s | 3H | H-10 |

| 1.83 | d (J=14.0 Hz) | 1H | H-4a |

| 1.70 | s | 3H | H-11 |

| 1.63 | d (J=14.0 Hz) | 1H | H-4b |

| 1.15 | s | 3H | H-12 |

| 1.09 | s | 3H | H-13 |

¹³C-NMR (Carbon NMR) Data

The ¹³C-NMR spectrum provides information about the different carbon environments within this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 208.1 | C | C-7 |

| 197.8 | C | C-9 |

| 100.5 | CH | C-8 |

| 95.9 | C | C-6 |

| 78.8 | C | C-2 |

| 67.9 | CH | C-3 |

| 49.9 | CH₂ | C-4 |

| 41.5 | C | C-1 |

| 31.5 | CH₃ | C-12 |

| 29.9 | CH₃ | C-13 |

| 28.1 | CH₃ | C-10 |

| 24.5 | CH₃ | C-11 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, allenic, and carbonyl groups.

| Frequency (cm⁻¹) | Description |

| 3450 | O-H stretching (hydroxyl groups) |

| 1945 | C=C=C stretching (allenic group) |

| 1673 | C=O stretching (conjugated ketone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

| m/z | Interpretation |

| 224.141 | Molecular Ion [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

-

¹H-NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C-NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a transparent disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The data is typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Grasshopper Ketone using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone is a naturally occurring allenic ketone that has been identified as a component of the defensive secretions of the eastern lubber grasshopper, Romalea microptera.[1] This compound and other terpenoids found in insect secretions are of significant interest to researchers in chemical ecology, drug development, and pest management due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices.[2][3] These application notes provide detailed protocols for the extraction and GC-MS analysis of this compound.

Data Presentation

While the qualitative presence of this compound in Romalea microptera is established, a thorough review of scientific literature did not yield specific quantitative data on its concentration in grasshopper tissues or secretions. However, the following table is provided as a template for researchers to populate with their own quantitative findings. The subsequent protocols detail the methodology for obtaining such quantitative data using an internal standard.

| Sample Type | Grasshopper Species | Concentration of this compound (ng/g or ng/µL) | Standard Deviation | Analytical Method | Reference |

| Defensive Secretion | Romalea microptera | Data not available in literature | N/A | GC-MS with Internal Standard | (Internal Data) |

| Hemolymph | Romalea microptera | Data not available in literature | N/A | GC-MS with Internal Standard | (Internal Data) |

| Whole Body Homogenate | Romalea microptera | Data not available in literature | N/A | GC-MS with Internal Standard | (Internal Data) |

Experimental Protocols

Sample Collection and Preparation

The collection and preparation method will depend on the specific research question. Two primary methods are outlined below: collection of defensive secretions and whole-body extraction.

1.1. Collection of Defensive Secretions

The defensive secretion of Romalea microptera is a froth expelled from the metathoracic spiracles when the grasshopper is agitated.[1][4]

-

Materials:

-

Live Romalea microptera specimens

-

Glass capillary tubes or a small glass vial

-

Solvent (e.g., hexane or dichloromethane)

-

Internal Standard (e.g., n-alkane such as C15 or a commercially available deuterated terpenoid standard)

-

-

Protocol:

-

Gently hold the grasshopper and induce the defensive secretion by applying light pressure to the thorax.

-

Collect the secreted froth directly into a pre-weighed glass vial containing a known volume of solvent (e.g., 100 µL of hexane).

-

Immediately cap the vial to prevent the evaporation of volatile compounds.

-

Reweigh the vial to determine the mass of the collected secretion.

-

Spike the sample with a known concentration of an internal standard for quantitative analysis.

-

The sample is now ready for GC-MS analysis.

-

1.2. Whole Body Extraction

This method is suitable for analyzing the total amount of this compound within an individual insect.

-

Materials:

-

Romalea microptera specimens (frozen at -80°C)

-

Mortar and pestle or a homogenizer

-

Extraction solvent (e.g., hexane or a 1:1 mixture of hexane and acetone)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Internal Standard

-

-

Protocol:

-

Weigh a frozen grasshopper specimen.

-

In a fume hood, homogenize the entire insect in a pre-chilled mortar and pestle with the extraction solvent (e.g., 5 mL of hexane per gram of tissue).

-

Transfer the homogenate to a centrifuge tube.

-

Spike the homogenate with a known concentration of an internal standard.

-

Vortex the mixture for 2 minutes and then sonicate for 10 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for GC-MS analysis.

-

GC-MS Analysis Protocol

The following parameters are a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of terpenoids.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C13H20O3, MW: 224.3 g/mol ), characteristic ions should be selected for SIM mode based on the fragmentation pattern observed in the full scan mass spectrum.

-

Data Analysis and Quantification

-

Qualitative Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching the spectrum against a reference library (e.g., NIST).

-

Quantitative Analysis: For quantification, create a calibration curve using a series of known concentrations of a this compound standard, each spiked with the same concentration of the internal standard. Plot the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Visualizations

Caption: Workflow for the extraction and GC-MS analysis of this compound.

Caption: Putative biosynthesis and defensive function of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. GC/MS technique and AMDIS software application in identification of hydrophobic compounds of grasshoppers' abdominal secretion (Chorthippus spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorophenol (from ingested herbicide?) in defensive secretion of grasshopper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Grasshopper Ketone Extraction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, primarily acetoacetate and 3-hydroxybutyrate, are crucial energy substrates mobilized during periods of high energy demand, such as flight and starvation. In insects, the fat body, analogous to the vertebrate liver, is the primary site of ketogenesis. Understanding the dynamics of ketone body metabolism in grasshoppers can provide valuable insights into their physiological and metabolic responses to environmental stressors. This document provides a detailed protocol for the extraction and quantification of ketone bodies from grasshopper hemolymph.

Data Presentation

The following table summarizes the quantitative data on ketone body concentrations in the hemolymph of the desert locust, Schistocerca gregaria, a closely related species to grasshoppers, under different physiological conditions. This data is adapted from Bailey et al. (1971).

| Physiological State | Acetoacetate (μmol/mL) | 3-Hydroxybutyrate (μmol/mL) |

| Fed | 0.08 ± 0.01 | 0.03 ± 0.01 |

| Starved (48h) | 0.25 ± 0.03 | 0.04 ± 0.01 |

Experimental Protocols

This section details the methodologies for hemolymph collection, sample preparation, and the enzymatic determination of acetoacetate and 3-hydroxybutyrate.

Grasshopper Hemolymph Collection

This protocol is adapted from methods used for locusts and is suitable for most grasshopper species.

Materials:

-

Live grasshoppers (e.g., Schistocerca americana, Melanoplus differentialis)

-

Microcentrifuge tubes (1.5 mL)

-

Capillary tubes (heparinized or non-heparinized)

-

Fine-tipped scissors or a sterile needle

-

Ice

-

Centrifuge

Procedure:

-

Immobilize the grasshopper by placing it on ice for 5-10 minutes.

-

Carefully make a small incision at the base of a metathoracic leg using fine-tipped scissors or pierce the membrane with a sterile needle.

-

As a droplet of hemolymph forms, collect it using a capillary tube. Avoid excessive pressure on the abdomen to prevent contamination from gut contents.

-

Dispense the collected hemolymph into a pre-chilled 1.5 mL microcentrifuge tube kept on ice.

-

To remove hemocytes and other cellular debris, centrifuge the collected hemolymph at 2000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (plasma) to a new pre-chilled microcentrifuge tube. The hemolymph plasma is now ready for deproteinization.

Deproteinization of Hemolymph Samples

This protocol utilizes perchloric acid (PCA) to precipitate proteins, which can interfere with subsequent enzymatic assays.

Materials:

-

Hemolymph plasma

-

Perchloric acid (PCA), 6% (w/v), ice-cold

-

Potassium hydroxide (KOH), 3 M, ice-cold

-

Microcentrifuge

-

pH indicator strips or a micro-pH electrode

Procedure:

-

To 100 µL of hemolymph plasma in a microcentrifuge tube, add 100 µL of ice-cold 6% PCA.

-

Vortex the mixture thoroughly for 10 seconds to ensure complete protein precipitation.

-

Incubate the sample on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new clean, pre-chilled microcentrifuge tube.

-

Neutralize the supernatant by adding small aliquots of ice-cold 3 M KOH. Monitor the pH using pH strips or a micro-pH electrode until it reaches 6.5-7.5. The addition of KOH will precipitate potassium perchlorate.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

-

Transfer the deproteinized and neutralized supernatant to a new tube. This sample is now ready for ketone body analysis.

Enzymatic Determination of Acetoacetate and 3-Hydroxybutyrate

This protocol is based on the 3-hydroxybutyrate dehydrogenase (HBDH) enzyme reaction and can be performed using a spectrophotometer-equipped plate reader. The reactions for both ketone bodies are based on the same reversible reaction, with the pH of the buffer determining the direction of the reaction.

Principle: The quantification of 3-hydroxybutyrate and acetoacetate is based on the following reversible reaction catalyzed by 3-hydroxybutyrate dehydrogenase (HBDH):

-

3-Hydroxybutyrate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺

For 3-hydroxybutyrate determination, the reaction is driven to the right at an alkaline pH (e.g., pH 8.5-9.5), and the increase in absorbance at 340 nm due to the formation of NADH is measured. For acetoacetate determination, the reaction is driven to the left at a neutral pH (e.g., pH 7.0), and the decrease in absorbance at 340 nm due to the oxidation of NADH is measured.

Materials:

-

Deproteinized hemolymph sample

-

Acetoacetate and 3-hydroxybutyrate standards

-

For 3-Hydroxybutyrate Assay:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

NAD⁺ solution (e.g., 20 mM in assay buffer)

-

3-Hydroxybutyrate Dehydrogenase (HBDH) enzyme

-

-

For Acetoacetate Assay:

-

Assay Buffer (e.g., 100 mM Phosphate buffer, pH 7.0)

-

NADH solution (e.g., 2 mM in assay buffer)

-

3-Hydroxybutyrate Dehydrogenase (HBDH) enzyme

-

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure for 3-Hydroxybutyrate Measurement:

-

Prepare a standard curve using 3-hydroxybutyrate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer (pH 8.5)

-

20 µL of NAD⁺ solution

-

20 µL of deproteinized sample or standard

-

-

Mix gently and incubate for 5 minutes at room temperature.

-

Read the initial absorbance (A₁) at 340 nm.

-

Add 10 µL of HBDH enzyme to each well.

-

Incubate the plate at room temperature for 30-60 minutes, or until the reaction is complete.

-

Read the final absorbance (A₂) at 340 nm.

-

Calculate the change in absorbance (ΔA = A₂ - A₁) for each sample and standard.

-

Plot the ΔA for the standards against their concentrations to create a standard curve.

-

Determine the concentration of 3-hydroxybutyrate in the samples from the standard curve.

Procedure for Acetoacetate Measurement:

-

Prepare a standard curve using acetoacetate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer (pH 7.0)

-

20 µL of NADH solution

-

20 µL of deproteinized sample or standard

-

-

Mix gently and incubate for 5 minutes at room temperature.

-

Read the initial absorbance (A₁) at 340 nm.

-

Add 10 µL of HBDH enzyme to each well.

-

Incubate the plate at room temperature for 15-30 minutes, or until the reaction is complete.

-

Read the final absorbance (A₂) at 340 nm.

-

Calculate the change in absorbance (ΔA = A₁ - A₂) for each sample and standard.

-

Plot the ΔA for the standards against their concentrations to create a standard curve.

-

Determine the concentration of acetoacetate in the samples from the standard curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for grasshopper ketone extraction and analysis.

Ketone Body Metabolism Signaling Pathway

Caption: Ketone body metabolism pathway in insects.

Application Notes and Protocols for the NMR Spectroscopic Characterization of Allenic Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and elucidation of allenic ketones. This class of compounds, featuring a unique cumulative double bond system adjacent to a carbonyl group, presents distinct spectral features that can be effectively analyzed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Spectroscopic Features of Allenic Ketones

Allenic ketones possess a unique electronic and structural environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The protons on the allene moiety and those on adjacent carbons exhibit distinct chemical shifts and coupling patterns.

-

Allenic Protons: The protons directly attached to the sp² hybridized carbons of the allene typically resonate in the range of δ 4.5 - 6.0 ppm. The terminal allenic protons (=CH₂) often appear as a multiplet due to geminal and long-range couplings. The internal allenic proton (=CH-) will also show characteristic couplings to neighboring protons.

-

α-Protons: Protons on the carbon atom alpha to the carbonyl group are deshielded and typically appear in the range of δ 2.0 - 3.0 ppm.[1] Their multiplicity will depend on the number of adjacent protons.

-

Long-Range Coupling: A key feature of allenes is the presence of long-range four-bond coupling (⁴J) between the terminal protons of the allene system, which is typically around 2-3 Hz.

¹³C NMR Spectroscopy

The carbon signals of the allenic and carbonyl groups are highly diagnostic.

-

Allenic Carbons: The central sp-hybridized carbon of the allene is the most deshielded and appears in the downfield region of the spectrum, typically between δ 200 - 215 ppm. The two terminal sp² hybridized carbons of the allene resonate at approximately δ 75 - 100 ppm.

-

Carbonyl Carbon: The carbonyl carbon (C=O) of the ketone is also significantly deshielded and appears in the range of δ 190 - 210 ppm.[2][3] The exact chemical shift can be influenced by conjugation and substitution.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals with positive phase, while CH₂ signals will have a negative phase. Quaternary carbons, including the central allenic carbon and often the carbonyl carbon, will be absent in DEPT-135 spectra.[4][5][6][7]

Quantitative NMR Data for Allenic Ketones

The following tables summarize typical ¹H and ¹³C NMR data for representative allenic ketones.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Representative Allenic Ketones

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Penta-2,3-dien-1-one | H-2 | ~5.3 | qt | ⁴J = 2.8, J = 7.0 |

| H-4 | ~5.1 | dq | ⁴J = 2.8, J = 7.0 | |

| H-5 | ~1.8 | t | J = 7.0 | |

| 1-Phenyl-2,3-pentadien-1-one | H-2 | 5.75 | qt | ⁴J = 2.9, J = 7.2 |

| H-4 | 5.25 | dq | ⁴J = 2.9, J = 7.2 | |

| H-5 | 1.85 | t | J = 7.2 | |

| Phenyl | 7.3-7.9 | m | ||

| 1-(4-Methoxyphenyl)-2,3-pentadien-1-one | H-2 | 5.70 | qt | ⁴J = 3.0, J = 7.3 |

| H-4 | 5.20 | dq | ⁴J = 3.0, J = 7.3 | |

| H-5 | 1.83 | t | J = 7.3 | |

| Aromatic | 6.9 & 7.8 | d | J = 8.8 | |

| OMe | 3.85 | s |

Table 2: ¹³C NMR Chemical Shifts (δ) for Representative Allenic Ketones

| Compound | C-1 (C=O) | C-2 (=C) | C-3 (=C=) | C-4 (=C) | C-5 | Other Carbons |

| Penta-2,3-dien-1-one | 195.8 | 98.5 | 215.1 | 90.2 | 14.5 | |

| 1-Phenyl-2,3-pentadien-1-one | 194.5 | 99.1 | 215.5 | 91.0 | 14.7 | Phenyl: 128.5, 128.6, 132.8, 137.2 |

| 1-(4-Methoxyphenyl)-2,3-pentadien-1-one | 193.0 | 98.7 | 215.3 | 90.5 | 14.6 | Aromatic: 113.8, 130.8, 130.1, 163.5; OMe: 55.5 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the allenic ketone sample is of high purity to avoid interference from impurities in the spectra.

-